molecular formula C13H18BrClN2O B1520471 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol CAS No. 1704074-35-0

2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol

Cat. No. B1520471
CAS RN: 1704074-35-0
M. Wt: 333.65 g/mol
InChI Key: HULMGZKMLTXYKG-UHFFFAOYSA-N
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Description

“2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C13H18BrClN2O . It has been of increasing interest for researchers in various fields.


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves a three-step protocol, which includes a reaction with amine carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The structure of the compound is assigned by HRMS, IR, 1H NMR, and 13C NMR experiments .


Chemical Reactions Analysis

The synthesis of this compound involves N-alkylation and a reaction with amine . More details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.65 g/mol . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the current literature.

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives, such as “2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol”, have been found to have potential therapeutic applications . These compounds have been applied in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral treatments .

Synthesis of Novel Organic Compounds

Piperazine serves as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones . This makes “2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol” a valuable compound in the field of organic synthesis .

Spectroscopic Studies

Compounds like “2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol” can be used in spectroscopic studies . Theoretical and experimental spectral investigation and conformational analysis of similar compounds have been performed by IR spectroscopy and density functional theory (DFT) .

Study of Solvent Effects

The compound can be used to study the effects of different solvents on IR spectra . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales have been investigated .

Production of Flavoring Agents

Benzaldehyde derivatives, which are structurally similar to “2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol”, are commonly used in the production of flavoring agents .

Production of Agrochemicals

Benzaldehyde derivatives are also used in the production of agrochemicals . This suggests that “2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol” could potentially be used in the production of agrochemicals .

properties

IUPAC Name

2-[4-[(4-bromo-2-chlorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULMGZKMLTXYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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